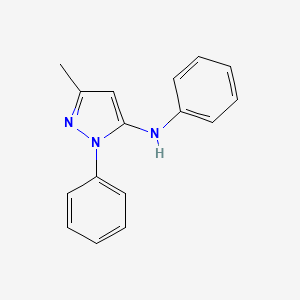

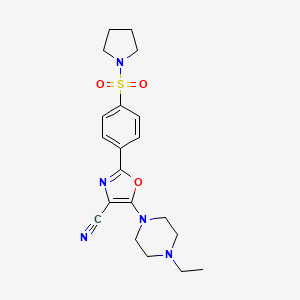

4-(azepan-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as AZD8055 and belongs to the class of mTOR inhibitors. The mammalian target of rapamycin (mTOR) is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of mTOR has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Applications De Recherche Scientifique

Synthesis and Antineoplastic Activity

Research has explored the synthesis of related thieno[2,3-b]azepin-4-ones, considering their potential antineoplastic (anti-cancer) activities. One study involved preparing these compounds through a Dieckmann ring closure reaction, aiming to evaluate their antitumor activities due to similarities with previously reported antitumor compounds. However, preliminary biological data did not indicate significant antineoplastic activity for the synthesized compounds (Koebel, R. F., Needham, L., & Blanton, C., 1975).

Structural Reorganization and Formation of Azaheterocycles

Another aspect of scientific research involves the structural reorganization of related compounds to access functionalized thiazolines and azaheterocycles. A study demonstrated the unexpected formation of 2-thiazoline derivatives alongside seven-membered azaheterocycles upon treatment with specific reagents, highlighting an interesting area of molecular transformation and synthesis (Nedolya, N., Tarasova, O., Albanov, A., & Trofimov, B., 2014).

Antimicrobial Activities

The synthesis of novel heterocyclic compounds, including thiazolinone derivatives, has been pursued for their potential antimicrobial properties. One study focused on synthesizing spiro thiazolinone heterocyclic compounds and evaluating their antimicrobial activity. The research found that increasing the fusion of heterocyclic rings enhanced the compounds' antimicrobial activities, suggesting a promising approach for developing new antimicrobial agents (Patel, P. N., & Patel, Y., 2015).

Synthesis of Azepines and Their Biological Activities

The synthesis and investigation of azepines and their derivatives for biological activities, such as vasopressin antagonist activity, are another significant area of research. A study synthesized a series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines, demonstrating potent orally active AVP receptor antagonists, which could have implications in treating conditions like hypertension (Albright, J. D., Delos Santos, E. G., Dusza, J. P., Chan, P. S., Coupet, J., Ru, X., & Mazandarani, H., 2000).

Propriétés

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S2/c1-18(2)19-7-9-20(10-8-19)23-17-32-25(26-23)27-24(29)21-11-13-22(14-12-21)33(30,31)28-15-5-3-4-6-16-28/h7-14,17-18H,3-6,15-16H2,1-2H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSSXNGCMXRHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)

![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)

![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)

![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)